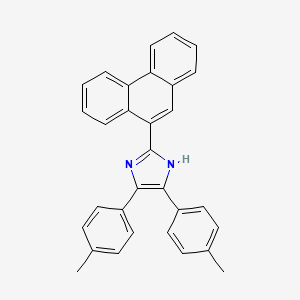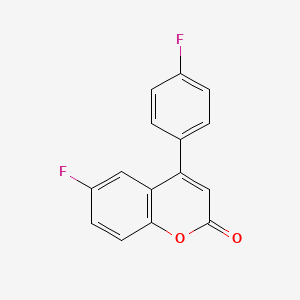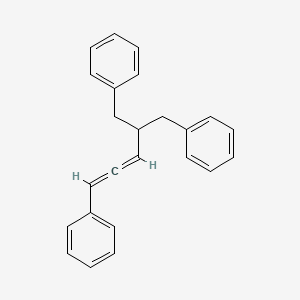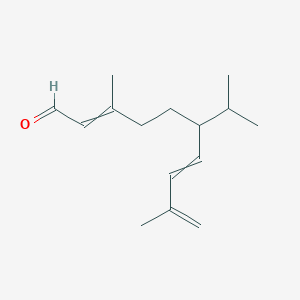
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal involves multiple steps, typically starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule followed by functional group modifications to achieve the desired structure. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like distillation or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .
Scientific Research Applications
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the fragrance industry due to its fruity odor and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of 3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyl-10-(1-methylethyl)-1-oxaspiro[4.5]deca-3,6-diene
- 2,9-Dimethyl-6-propan-2-yl-1-oxaspiro[4.5]deca-3,9-diene
- 4,8a-Dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene
Uniqueness
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity odor and potential biological activities make it valuable in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
847043-84-9 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3,9-dimethyl-6-propan-2-yldeca-2,7,9-trienal |
InChI |
InChI=1S/C15H24O/c1-12(2)6-8-15(13(3)4)9-7-14(5)10-11-16/h6,8,10-11,13,15H,1,7,9H2,2-5H3 |
InChI Key |
LDDQLEVDKNBZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(=CC=O)C)C=CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
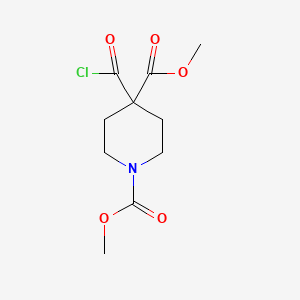
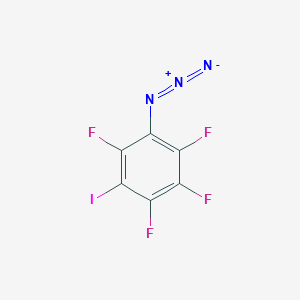

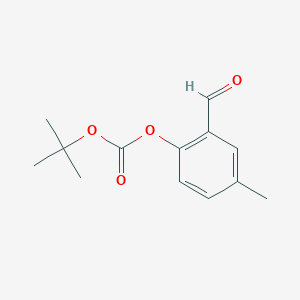
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
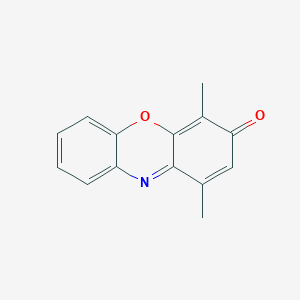
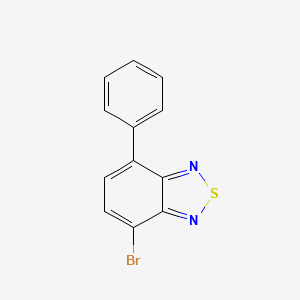
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
